5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained attention due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a morpholine group, and a sulfonyl phenyl group, contributing to its diverse chemical reactivity and biological activities. The molecular formula for this compound is with a molecular weight of 340.4 g/mol .
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol falls under the category of triazole derivatives, which are known for their pharmaceutical properties. It is classified as a thiol compound due to the presence of the thiol functional group (-SH), which is crucial for its reactivity and biological interactions .
The synthesis of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves several key steps:
The synthesis may require optimization to enhance yields and purity. Advanced techniques such as continuous flow reactors and purification methods like recrystallization and chromatography are often employed in industrial settings .
The molecular structure of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol |
InChI | InChI=1S/C13H16N4O3S2/c1... |
InChI Key | BIAVEMRHTBAEGP-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The precise mechanism can vary depending on the biological target being studied .
The physical properties of 5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol include:
Key chemical properties include:
Relevant data indicates that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature .
5-(4-(Morpholinosulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific applications:
This compound's unique structure positions it as a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4